DSM265 Exhibits Superior P. falciparum Potency but Reduced P. vivax Activity Relative to DSM421
DSM265 demonstrates differential potency across Plasmodium species when compared directly with its structural analog DSM421. DSM265 inhibits P. falciparum DHODH with greater potency than P. vivax DHODH, whereas DSM421 exhibits equipotent activity against both species. This species selectivity profile is quantifiable and has direct implications for target indication selection [1]. Specifically, DSM265's IC50 for P. falciparum DHODH is 8.9 nM compared to 27 nM for P. vivax DHODH, representing a 3-fold reduced potency against the P. vivax enzyme .
| Evidence Dimension | PfDHODH vs. PvDHODH inhibitory potency |
|---|---|
| Target Compound Data | PfDHODH IC50 = 8.9 nM; PvDHODH IC50 = 27 nM |
| Comparator Or Baseline | DSM421: PfDHODH IC50 = 16 nM; PvDHODH IC50 = 16 nM (equipotent) |
| Quantified Difference | DSM265 shows 3.0-fold selectivity for P. falciparum over P. vivax; DSM421 shows 1.0-fold (no selectivity) |
| Conditions | Recombinant PfDHODH and PvDHODH enzyme inhibition assays; L-dihydroorotate substrate |
Why This Matters
Researchers investigating P. falciparum-specific DHODH inhibition should select DSM265 for its higher potency against this species, whereas P. vivax-focused studies may benefit from DSM421's equipotent profile.
- [1] Phillips MA, White KL, Kokkonda S, et al. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria. ACS Infect Dis. 2016;2(12):945-957. View Source
